molecular formula C22H25NO3 B12729182 (+-)-1-((1,1'-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone CAS No. 136410-16-7

(+-)-1-((1,1'-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone

Cat. No.: B12729182
CAS No.: 136410-16-7
M. Wt: 351.4 g/mol
InChI Key: ARUVDDXNSZHSQK-UHFFFAOYSA-N
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Description

(±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone is an organic compound characterized by its unique structure, which includes a biphenyl group, a pyrrolidinone ring, and a pentyloxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the Pentyloxy Side Chain: The pentyloxy side chain can be attached via an etherification reaction using an alkyl halide and a suitable base.

Industrial Production Methods

Industrial production of (±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyls, nitro-biphenyls.

Scientific Research Applications

(±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidinone ring can interact with polar or charged residues. The pentyloxy side chain may enhance the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-((1,1’-Biphenyl)-4-ylcarbonyl)-2-pyrrolidinone: Lacks the pentyloxy side chain, which may affect its solubility and biological activity.

    1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-methoxy-2-pyrrolidinone: Contains a methoxy group instead of a pentyloxy group, potentially altering its chemical reactivity and interactions.

Uniqueness

(±)-1-((1,1’-Biphenyl)-4-ylcarbonyl)-5-(pentyloxy)-2-pyrrolidinone is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the pentyloxy side chain distinguishes it from other similar compounds, potentially enhancing its solubility and membrane permeability, which are important for its applications in various fields.

Properties

CAS No.

136410-16-7

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

5-pentoxy-1-(4-phenylbenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C22H25NO3/c1-2-3-7-16-26-21-15-14-20(24)23(21)22(25)19-12-10-18(11-13-19)17-8-5-4-6-9-17/h4-6,8-13,21H,2-3,7,14-16H2,1H3

InChI Key

ARUVDDXNSZHSQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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